4-Methoxy-1H-indazol-3(2H)-one
Overview
Description
“4-Methoxy-1H-indazol-3-amine” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . It is used as a reactant in the preparation and structure-activity relationship of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 antagonists .
Synthesis Analysis
The synthesis of “4-Methoxy-1H-indazol-3-amine” involves a mixture of 2-fluoro-6-(methyloxy)benzonitrile and hydrazine hydrate in n-butanol. This mixture is heated to reflux under nitrogen for 18 hours. After cooling, water is added and the organic phase is removed. The solid in the aqueous phase is collected by filtration and dried in vacuo at 40°C to give a white solid. The butanol phase is evaporated in vacuo and the residue and the aqueous mother liquors are combined and extracted using ethyl acetate. The combined ethyl acetate extractions are dried (MgSO4) and evaporated in vacuo. The residue is dissolved in DCM and applied to a 100 g silica cartridge. This is eluted with cyclohexane, cyclohexane ethyl acetate (1:1), and ethyl acetate. The required fractions are combined and evaporated in vacuo to give the final product .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-1H-indazol-3-amine” consists of a methoxy group (-OCH3) and an amino group (-NH2) attached to an indazole ring .
Physical And Chemical Properties Analysis
“4-Methoxy-1H-indazol-3-amine” has a melting point of 85-87°C and a predicted boiling point of 406.3±25.0 °C. It has a density of 1.344 and a predicted pKa of 15.19±0.40 .
Scientific Research Applications
Inhibition of Nitric Oxide Synthase
4-Methoxy-1H-indazol-3(2H)-one derivatives have been studied for their potential to inhibit nitric oxide synthase. For instance, 7-Methoxy-1H-indazole, a related compound, has been identified as an inhibitor of neuronal nitric oxide synthase, showcasing its potential in neurological research and therapeutic applications (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
PET Probe Development for Enzyme Imaging
Compounds like (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one have been synthesized as potential PET probes for imaging of the enzyme PIM1, demonstrating the role of indazole derivatives in diagnostic imaging and cancer research (Gao, Wang, Miller, & Zheng, 2013).
Corrosion Inhibition
Research into triazole derivatives, including those related to 4-Methoxy-1H-indazol-3(2H)-one, has found applications in the inhibition of corrosion of metals in acidic media. This underscores the potential of these compounds in industrial applications to protect metals from corrosion (Li, He, Pei, & Hou, 2007).
Ecological Role and Bioactivity
Studies have also delved into the bioactivity and ecological roles of benzoxazinones, a class of compounds closely related to 4-Methoxy-1H-indazol-3(2H)-one. These studies highlight the phytotoxic, antifungal, antimicrobial, and antifeedant effects of benzoxazinones, indicating their importance in agriculture and natural herbicide development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Antimicrobial Screening
Furthermore, metal-endowed triazole compounds, which share structural similarities with 4-Methoxy-1H-indazol-3(2H)-one, have been synthesized and screened for antimicrobial activity. This research contributes to the development of new antimicrobial agents and highlights the broader pharmaceutical applications of indazole derivatives (Sumrra, Zafar, Javed, Zafar, Hussain, Imran, & Nadeem, 2021).
Safety And Hazards
“4-Methoxy-1H-indazol-3-amine” is classified as an irritant. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
4-methoxy-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)8(11)10-9-5/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESHLNQIGLRLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646640 | |
Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-indazol-3(2H)-one | |
CAS RN |
1000342-89-1 | |
Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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